ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate
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Overview
Description
Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is known for its diverse biological activities and potential therapeutic applications. The compound’s unique arrangement of nitrogen atoms within the imidazole and pyridine rings contributes to its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogenated pyridine derivatives, followed by reduction of the nitro group to form 2,3-diaminopyridine . This intermediate undergoes cyclization with ethyl isocyanate under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon or Raney nickel are often employed in the reduction steps to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the imidazo[4,5-b]pyridine core .
Scientific Research Applications
Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For instance, it may act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it can inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate can be compared with other imidazo[4,5-b]pyridine derivatives:
Rimegepant: Used for migraine treatment.
Telcagepant: Investigated for migraine treatment.
Ralimetinib: Investigated for cancer treatment.
Miransertib: Investigated for Proteus syndrome treatment.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications.
Properties
CAS No. |
40525-21-1 |
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Molecular Formula |
C9H11N5O2 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
ethyl N-(7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate |
InChI |
InChI=1S/C9H11N5O2/c1-2-16-9(15)14-6-3-5(10)7-8(13-6)12-4-11-7/h3-4H,2H2,1H3,(H4,10,11,12,13,14,15) |
InChI Key |
OYCHGQKPZGRODS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(C(=C1)N)NC=N2 |
Origin of Product |
United States |
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